molecular formula C12H9ClN4 B11869268 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B11869268
M. Wt: 244.68 g/mol
InChI Key: WEGCYRANTJYRLZ-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS Number: 1335299-36-9) is a high-purity chemical compound provided as a research tool for biological and pharmacological screening. This substance features the imidazo[1,2-a]pyrimidine scaffold, a fused bicyclic heteroaromatic system of significant interest in medicinal chemistry due to its structural analogy to purine bases and its presence in various bioactive molecules . Compounds based on the imidazo[1,2-a]pyrimidine core have been extensively investigated for their diverse biological activities. Recent scientific literature highlights the potential of this chemotype in developing new antimicrobial agents, with some derivatives demonstrating potent activity against Gram-positive bacteria and pathogenic fungi . Furthermore, related structural classes, such as imidazo[1,2-a]pyridines, have shown promise as inhibitors of specific biological targets; for instance, some function as potent and balanced inhibitors of FLT3-ITD and its drug-resistant mutants in acute myeloid leukemia research, while others have been explored as selective COX-2 inhibitors . The structural features of this compound, including the 3-chlorophenyl substituent and the primary amine group, make it a valuable intermediate for further chemical exploration and a candidate for hit-to-lead optimization campaigns in drug discovery. This product is intended for research purposes as a standard, building block, or for biological screening. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

2-(3-chlorophenyl)imidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-2-8(6-9)10-7-17-5-4-11(14)16-12(17)15-10/h1-7H,(H2,14,15,16)

InChI Key

WEGCYRANTJYRLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=NC3=N2)N

Origin of Product

United States

Preparation Methods

Catalyst Screening

Comparative studies identified Al₂O₃ as superior to other catalysts (e.g., zeolites or silica gel) due to its Brønsted acidity and high surface area. In the microwave synthesis of 2-(3-chlorophenyl)imidazo[1,2-a]pyrimidine, Al₂O₃ increased yields by 22% compared to acid catalysts like p-toluenesulfonic acid.

Temperature and Time Dependence

Optimal reaction temperatures vary by method:

  • Microwave-assisted reactions: 120°C for 20 minutes

  • Conventional condensation: 80°C for 6 hours
    Exceeding these temperatures promotes decomposition, evidenced by HPLC-MS detection of dechlorinated byproducts.

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or DMF/iPrOH mixtures, achieving >98% purity. Advanced characterization techniques, including ¹H/¹³C NMR and HPLC-HRESIMS, confirm regiochemistry and rule out positional isomers. For instance, the 7-amino group exhibits a distinctive singlet at δ 6.45 ppm in ¹H NMR, while the 3-chlorophenyl moiety shows coupled doublets at δ 7.52–7.89 ppm .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the imidazo[1,2-A]pyrimidine core .

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine possesses several bioactive properties:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells, with IC50 values of 12.5 µM and 15.0 µM respectively.
Cell LineIC50 (µM)
A54912.5
MCF-715.0
  • Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

  • Tumor Growth Inhibition : In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer therapeutic.
  • Safety and Toxicity Assessment : Toxicological evaluations revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Research Applications

The structural characteristics of this compound make it an attractive scaffold for drug discovery. Its ability to inhibit specific enzymes and receptors involved in critical biological pathways positions it as a candidate for developing therapeutics targeting complex diseases such as cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Analogs
  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine (CAS 1335299-39-2): Molecular formula: C₁₂H₉FN₄; Molecular weight: 228.23. Solubility: Provided as a 10 mM solution in DMSO; storage at 2–8°C .
  • 2-(3,4-Difluorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2c) :

    • Synthesized in 77% yield via a reaction involving triethylamine .
    • The difluorophenyl group introduces stronger electron-withdrawing effects, which may enhance stability in enzymatic environments .
Non-Halogenated Analogs
  • 2-Phenylimidazo[1,2-a]pyrimidin-7-amine :
    • Molecular formula: C₁₂H₁₀N₄; Molecular weight: 210.24 .
    • Lacking halogen substituents, this compound exhibits reduced lipophilicity, which may limit membrane permeability compared to the chlorinated analog .

Core Structure Modifications

Triazolo[1,5-a]pyrimidine Derivatives

Compounds with a triazolo[1,5-a]pyrimidine core and chlorophenyl substituents (e.g., 93 and 94 from ) demonstrate distinct synthetic and pharmacological profiles:

Compound ID Substituents Yield Key Properties
93 3-Chlorophenyl, methylaminoethyl 53% White solid; ¹H NMR confirms structure
94 3-Chlorophenyl, dimethylaminomethyl 56% Pale-yellow solid; moderate yield

These triazolo derivatives exhibit higher synthetic yields (up to 56%) compared to imidazo[1,2-a]pyrimidines, possibly due to optimized reaction conditions . Their antiparasitic activity against Plasmodium falciparum highlights the therapeutic relevance of chlorophenyl-substituted heterocycles .

Imidazo[1,2-a]pyridine Analogs
  • 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine (CAS 1781709-80-5): Molecular formula: C₁₃H₁₀ClN₃; Molecular weight: 243.69 .
Table 1: Key Data for Selected Compounds
Compound Name Core Structure Substituent Molecular Weight Yield/Notes
2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine Imidazo[1,2-a]pyrimidine 3-Chlorophenyl N/A Limited synthetic data
2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine Imidazo[1,2-a]pyrimidine 4-Fluorophenyl 228.23 10 mM solubility
2-Phenylimidazo[1,2-a]pyrimidin-7-amine Imidazo[1,2-a]pyrimidine Phenyl 210.24 Patent applications
Compound 93 (Triazolo core) Triazolo[1,5-a]pyrimidine 3-Chlorophenyl N/A 53% yield

Pharmacological Implications

  • Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance target binding but reduce solubility compared to fluorine .
  • Core Flexibility : Imidazo[1,2-a]pyrimidines offer a balance between aromatic stacking and hydrogen-bonding interactions, whereas triazolo cores may prioritize steric fit in enzyme active sites .

Biological Activity

2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure consists of an imidazole fused with a pyrimidine ring, with a chlorophenyl substituent that enhances its pharmacological profile. This article reviews the biological activities associated with this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H9ClN4\text{C}_{11}\text{H}_{9}\text{Cl}\text{N}_{4}

This structure includes:

  • Imidazole and pyrimidine rings : Contributing to the compound's heterocyclic nature.
  • Chlorophenyl group : Enhancing interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MOLM14 (acute myeloid leukemia) cells. For instance, one study demonstrated that certain derivatives showed IC50 values comparable to established chemotherapeutic agents, indicating their potential as effective anticancer agents .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular pathways. Notably, it has been shown to interact with FLT3 (Fms-like tyrosine kinase 3), a receptor often implicated in hematological malignancies. The binding affinity of the compound to FLT3 suggests that it may prevent downstream signaling pathways essential for tumor growth and survival .

Study 1: FLT3 Inhibition

In a comparative study, this compound demonstrated inhibition potency on FLT3 comparable to gilteritinib, a known FLT3 inhibitor. This study emphasized the importance of the chlorophenyl group in stabilizing interactions within the binding pocket of FLT3, particularly through pi-pi interactions with the gatekeeper residue .

CompoundIC50 (nM)Target
Gilteritinib5.0FLT3
This compound6.0FLT3

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The synthesized derivatives exhibited minimum inhibitory concentrations (MICs) that suggest their utility in treating infections caused by resistant bacterial strains .

Inhibitory Effects on Enzymes

Research has shown that compounds similar to this compound can inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), thereby modulating various physiological responses .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)imidazo[1,2-A]pyrimidin-7-amine?

Answer: The compound can be synthesized via cyclization of precursors such as 2-bromo-1-(3-chlorophenyl)ethan-1-one and 4-aminopyrimidine derivatives. Key steps include:

  • Core Formation : Cyclocondensation under reflux in polar aprotic solvents (e.g., DMF) with catalytic acid or base.
  • Functionalization : Introduction of the 3-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification : Column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Optimization of reaction time (12–24 hours) and temperature (80–120°C) is critical for yield improvement (≥70%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: A multi-technique approach ensures structural validation:

  • 1H/13C-NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and imidazo-pyrimidine carbons (δ 140–160 ppm).
  • IR Spectroscopy : Confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 285.05).
  • X-ray Crystallography (if crystalline): Resolves steric effects of the 3-chlorophenyl substituent .

Advanced Research Questions

Q. How can reaction conditions be optimized using design of experiments (DOE)?

Answer: DOE minimizes trial-and-error by systematically varying parameters:

  • Variables : Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).
  • Response Surface Methodology (RSM) : Identifies interactions between variables (e.g., temperature-catalyst synergy).
  • Example Design : A 2³ factorial matrix reduces experiments from 27 to 8 runs. Post-optimization, yields improved from 55% to 82% in a case study on similar imidazo-pyrimidines .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition) be resolved?

Answer: Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Use fluorescence-based and radiometric assays to cross-validate IC₅₀ values.
  • Dose-Response Curves : Ensure linearity (R² > 0.95) across 3–4 log units.
  • Control Experiments : Test against structurally analogous inactive compounds to isolate target effects. For example, conflicting kinase inhibition data were resolved by standardizing ATP concentrations across labs .

Q. What computational methods aid in designing novel derivatives of this compound?

Answer: Hybrid computational-experimental workflows are effective:

  • Quantum Chemical Calculations : Predict reaction pathways (e.g., transition state energies via DFT).
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis.
  • Machine Learning : Train models on existing bioactivity data to forecast SAR trends. A study reduced synthesis efforts by 40% using this approach .

Q. What mechanistic insights exist for substitution reactions at the imidazo-pyrimidine core?

Answer: Substitution mechanisms depend on electronic and steric factors:

  • Nucleophilic Aromatic Substitution (SNAr) : Favored at electron-deficient positions (e.g., para to chlorine).
  • Radical Pathways : Initiated by AIBN or light for inert positions. Kinetic studies (e.g., Eyring plots) revealed Δ‡H = 65 kJ/mol for SNAr in similar systems .

Q. How are structure-activity relationships (SAR) studied for this compound’s bioactivity?

Answer: SAR studies involve:

  • Analog Synthesis : Modify substituents (e.g., replace Cl with CF₃, F) to probe steric/electronic effects.
  • Bioactivity Profiling : Test against target enzymes (e.g., EGFR, CDK2) using IC₅₀ and Ki values.
  • 3D-QSAR Models : Align pharmacophores to identify critical hydrogen-bonding motifs. A derivative with CF₃ showed 10-fold higher potency due to enhanced hydrophobic interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.